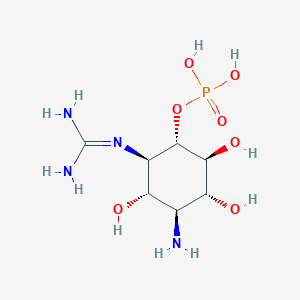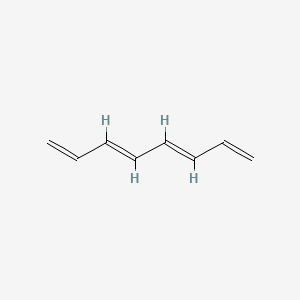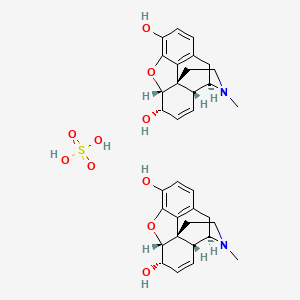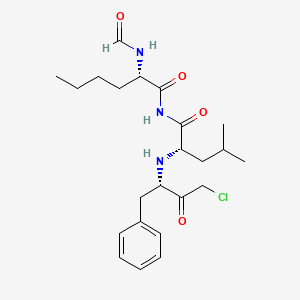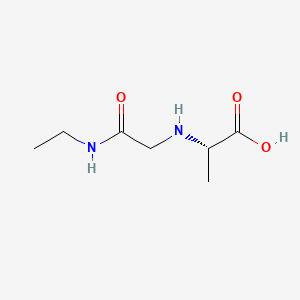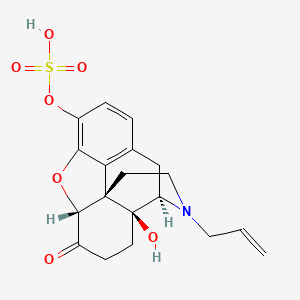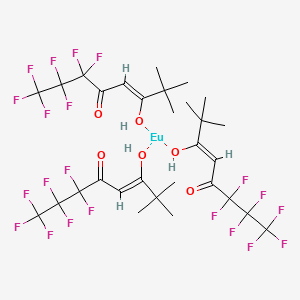![molecular formula C26H28O16 B1236587 3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)
3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is a member of flavonoids and a glycoside.
Scientific Research Applications
Chemical Isolation and Characterization
- Flavone C-Glycosides from Plants : The study of flavone C-glycosides, including similar compounds, has been conducted in various plants such as Oxalis triangularis and Gelonium multiflorum. These studies focus on isolating and characterizing the chemical structures of flavone glycosides, contributing to the understanding of plant biochemistry and the potential therapeutic properties of these compounds (Rayyan, Fossen, & Andersen, 2005) (Das & Chakravarty, 1993).
Biological Activity and Applications
- Antioxidant Properties : Research on various flavone glycosides has shown that these compounds possess potent antioxidant properties. This is evident in studies where isolated flavone glycosides exhibited significant radical scavenging activity, suggesting their potential use in oxidative stress-related conditions (Saracoglu, Varel, Harput, & Nagatsu, 2004).
- Structural Analysis for Drug Development : The structural elucidation of flavone glycosides aids in the development of novel drugs. For instance, studies on the black locust tree (Robinia pseudoacacia) have helped to understand the glycosidic linkages in flavones, which can be crucial for the synthesis of new pharmacologically active compounds (Veitch, Elliott, Kite, & Lewis, 2010).
Synthesis and Chemical Studies
- Total Synthesis of Flavone Glycosides : Studies have been conducted on the total synthesis of various flavone glycosides, demonstrating the feasibility of creating these compounds in a laboratory setting. This research is significant for the potential large-scale production of flavone-based drugs and supplements (Sato, Akiya, Nishizawa, & Suzuki, 2006).
Potential Therapeutic Applications
- HIV-Reverse Transcriptase Inhibition : Some flavone glycosides have been identified as inhibitors of HIV reverse transcriptase, indicating their potential role in antiviral therapies. The isolation and identification of such compounds open avenues for new treatments for viral infections (Wang, Hou, Liu, Lin, Gil, & Cordell, 1994).
properties
Product Name |
3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone |
|---|---|
Molecular Formula |
C26H28O16 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15-,17+,18-,20+,21-,22-,25+,26+/m1/s1 |
InChI Key |
YNMFDPCLPIMRFD-PEXUZNNCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



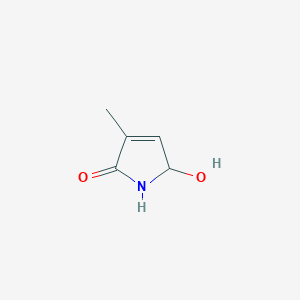
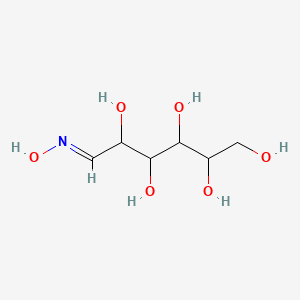
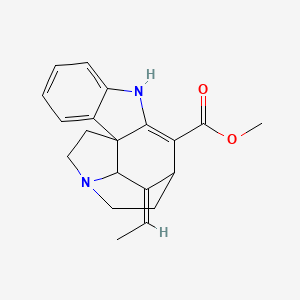
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
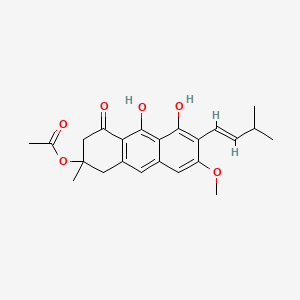

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
